REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([O:8][CH3:9])[CH:7]=1.[NH2:10][O:11][S:12]([C:15]1[C:20]([CH3:21])=[CH:19][C:18]([CH3:22])=[CH:17][C:16]=1[CH3:23])(=[O:14])=[O:13].CCOCC>ClCCl>[NH2:10][O:11][S:12]([C:15]1[C:20]([CH3:21])=[CH:19][C:18]([CH3:22])=[CH:17][C:16]=1[CH3:23])(=[O:13])=[O:14].[CH3:21][C:20]1[CH:19]=[C:18]([CH3:22])[CH:17]=[C:16]([CH3:23])[C:15]=1[S:12]([O-:14])(=[O:13])=[O:11].[NH2:10][N+:4]1[CH:5]=[C:6]([O:8][CH3:9])[CH:7]=[C:2]([Br:1])[CH:3]=1 |f:5.6|
|
Name
|
Heterocycles
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8.72 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=C(C1)OC
|
Name
|
|
Quantity
|
93 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
13.31 g
|
Type
|
reactant
|
Smiles
|
NOS(=O)(=O)C1=C(C=C(C=C1C)C)C
|
Name
|
|
Quantity
|
93 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
460 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
to stir for 1 h at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Synthesis, 1972, 3, 140)
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was collected via filtration
|
Type
|
WASH
|
Details
|
washed with cold ether
|
Type
|
WAIT
|
Details
|
The solid was placed under vacuum for 30 minutes
|
Duration
|
30 min
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NOS(=O)(=O)C1=C(C=C(C=C1C)C)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=CC(=C1)C)C)S(=O)(=O)[O-].N[N+]1=CC(=CC(=C1)OC)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |